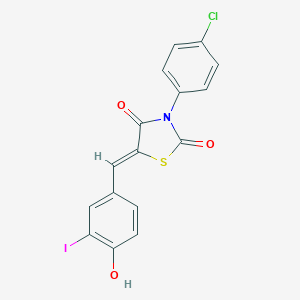
3-(4-Chlorophenyl)-5-(4-hydroxy-3-iodobenzylidene)-1,3-thiazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Chlorophenyl)-5-(4-hydroxy-3-iodobenzylidene)-1,3-thiazolidine-2,4-dione, commonly known as BHPI, is a thiazolidinedione derivative that has been extensively studied for its potential therapeutic applications in various diseases. BHPI has gained significant attention in the scientific community due to its unique chemical structure and potential therapeutic benefits.
作用机制
BHPI exerts its therapeutic effects through multiple mechanisms of action. BHPI has been shown to inhibit the activity of various enzymes and transcription factors involved in cancer cell growth and proliferation. BHPI also activates the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in glucose and lipid metabolism. BHPI has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor involved in inflammation.
Biochemical and Physiological Effects:
BHPI has been shown to have various biochemical and physiological effects on cells and tissues. BHPI has been shown to induce apoptosis, or programmed cell death, in cancer cells. BHPI has also been shown to improve insulin sensitivity and glucose uptake in cells. BHPI has been shown to reduce inflammation and oxidative stress in cells, which may contribute to its therapeutic effects in various diseases.
实验室实验的优点和局限性
BHPI has several advantages for lab experiments, including its stability and solubility in various solvents. BHPI is also relatively easy to synthesize and purify, making it a cost-effective option for lab experiments. However, BHPI has some limitations for lab experiments, including its potential toxicity and limited availability.
未来方向
There are several future directions for BHPI research, including further studies on its potential therapeutic applications in cancer, diabetes, and inflammation. Future research may also focus on developing more potent and selective BHPI derivatives with improved pharmacokinetic properties. Additionally, further studies on the mechanism of action of BHPI may provide insights into its therapeutic potential and identify new targets for drug development.
In conclusion, BHPI is a thiazolidinedione derivative with potential therapeutic applications in various diseases. BHPI has been extensively studied for its unique chemical structure and potential therapeutic benefits. Further research on BHPI may provide insights into its therapeutic potential and identify new targets for drug development.
合成方法
BHPI can be synthesized through the reaction of 4-chlorobenzaldehyde, 4-hydroxy-3-iodobenzaldehyde, and thiazolidine-2,4-dione in the presence of a base catalyst. The reaction proceeds through a Knoevenagel condensation followed by a cyclization reaction to form BHPI.
科学研究应用
BHPI has been studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. In cancer research, BHPI has shown promising results in inhibiting the growth and proliferation of cancer cells. In diabetes research, BHPI has been shown to improve insulin sensitivity and glucose uptake in cells. In inflammation research, BHPI has been shown to reduce inflammation and oxidative stress in cells.
属性
分子式 |
C16H9ClINO3S |
|---|---|
分子量 |
457.7 g/mol |
IUPAC 名称 |
(5Z)-3-(4-chlorophenyl)-5-[(4-hydroxy-3-iodophenyl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C16H9ClINO3S/c17-10-2-4-11(5-3-10)19-15(21)14(23-16(19)22)8-9-1-6-13(20)12(18)7-9/h1-8,20H/b14-8- |
InChI 键 |
WEFXOFKUNAYFHI-ZSOIEALJSA-N |
手性 SMILES |
C1=CC(=CC=C1N2C(=O)/C(=C/C3=CC(=C(C=C3)O)I)/SC2=O)Cl |
SMILES |
C1=CC(=CC=C1N2C(=O)C(=CC3=CC(=C(C=C3)O)I)SC2=O)Cl |
规范 SMILES |
C1=CC(=CC=C1N2C(=O)C(=CC3=CC(=C(C=C3)O)I)SC2=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[2-Chloro-4-({2-[(4-ethoxyphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-6-methoxyphenoxy]acetic acid](/img/structure/B301071.png)
![5-(5-Bromo-2-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one](/img/structure/B301073.png)
![5-(3-Chloro-5-ethoxy-4-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one](/img/structure/B301074.png)
![5-(2,4-Diethoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one](/img/structure/B301075.png)
![2-[(4-Ethoxyphenyl)imino]-3-ethyl-5-{[5-(phenylsulfanyl)-2-furyl]methylene}-1,3-thiazolidin-4-one](/img/structure/B301076.png)
![[2-({2-[(4-Ethoxyphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetonitrile](/img/structure/B301078.png)
![5-(3,5-Dichloro-2-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one](/img/structure/B301080.png)
![5-[4-(Allyloxy)-3-chlorobenzylidene]-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one](/img/structure/B301083.png)
![2-[(4-Ethoxyphenyl)imino]-3-ethyl-5-{4-hydroxy-3-nitrobenzylidene}-1,3-thiazolidin-4-one](/img/structure/B301084.png)
![5-(2-Chloro-4,5-dimethoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one](/img/structure/B301085.png)
![5-(5-Bromo-3-chloro-2-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one](/img/structure/B301086.png)
![5-(4-Chlorobenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one](/img/structure/B301090.png)
![(2E,5Z)-5-[4-(diethylamino)-2-methoxybenzylidene]-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one](/img/structure/B301092.png)
![2-[(4-ethoxyphenyl)imino]-3-ethyl-5-[(1-{4-nitrophenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidin-4-one](/img/structure/B301093.png)